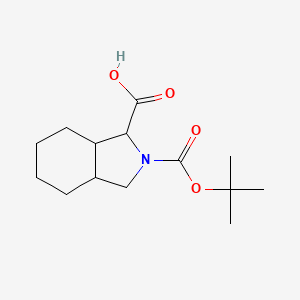
N-BOC-octahydroisoindole-1-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-BOC-octahydroisoindole-1-carboxylic acid is a derivative of octahydroisoindole-1-carboxylic acid, where the nitrogen atom is protected by a tert-butyloxycarbonyl (BOC) group. This compound is significant in organic synthesis due to its role as a building block in the preparation of various biologically active molecules.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-BOC-octahydroisoindole-1-carboxylic acid typically involves the protection of the amine group in octahydroisoindole-1-carboxylic acid with a BOC group. This can be achieved by reacting the amine with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as sodium hydroxide or 4-dimethylaminopyridine (DMAP) in an organic solvent like acetonitrile .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory-scale synthesis but are optimized for larger scales. This involves the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to maximize efficiency and minimize waste.
化学反応の分析
Types of Reactions
N-BOC-octahydroisoindole-1-carboxylic acid can undergo various chemical reactions, including:
Deprotection: Removal of the BOC group using strong acids like trifluoroacetic acid or HCl in methanol.
Substitution: The amine group can participate in nucleophilic substitution reactions after deprotection.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions depending on the functional groups present.
Common Reagents and Conditions
Deprotection: Trifluoroacetic acid in dichloromethane or HCl in methanol.
Substitution: Various electrophiles can be used in the presence of a base.
Oxidation and Reduction: Common oxidizing agents include potassium permanganate and reducing agents like lithium aluminum hydride.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, deprotection yields octahydroisoindole-1-carboxylic acid, while substitution reactions can yield a variety of substituted derivatives.
科学的研究の応用
N-BOC-octahydroisoindole-1-carboxylic acid is used in various scientific research applications, including:
作用機序
The mechanism of action of N-BOC-octahydroisoindole-1-carboxylic acid involves its role as a protected amine. The BOC group protects the amine during various synthetic steps, preventing unwanted reactions. Upon deprotection, the free amine can participate in further chemical reactions, allowing for the synthesis of a wide range of compounds .
類似化合物との比較
Similar Compounds
Octahydroisoindole-1-carboxylic acid: The parent compound without the BOC protection.
N-BOC-piperidine: Another BOC-protected amine used in organic synthesis.
N-BOC-pyrrolidine: Similar to N-BOC-octahydroisoindole-1-carboxylic acid but with a different ring structure.
Uniqueness
This compound is unique due to its specific ring structure and the presence of the BOC protecting group, which makes it a versatile intermediate in organic synthesis. Its ability to undergo various chemical reactions while maintaining stability under different conditions highlights its importance in the synthesis of complex molecules .
特性
分子式 |
C14H23NO4 |
|---|---|
分子量 |
269.34 g/mol |
IUPAC名 |
2-[(2-methylpropan-2-yl)oxycarbonyl]-1,3,3a,4,5,6,7,7a-octahydroisoindole-1-carboxylic acid |
InChI |
InChI=1S/C14H23NO4/c1-14(2,3)19-13(18)15-8-9-6-4-5-7-10(9)11(15)12(16)17/h9-11H,4-8H2,1-3H3,(H,16,17) |
InChIキー |
AIBSQHAPZPSICF-UHFFFAOYSA-N |
正規SMILES |
CC(C)(C)OC(=O)N1CC2CCCCC2C1C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-methyl-3-(2-methylprop-2-en-1-yl)-8-(4-phenoxyphenyl)-7,8-dihydro-1H-imidazo[2,1-f]purine-2,4(3H,6H)-dione](/img/structure/B14097991.png)
![2-Cyano-3-[1-(4-fluorophenyl)-2,5-dimethylpyrrol-3-yl]prop-2-enoic acid](/img/structure/B14097995.png)
![5-[1-[(1aR,4aR,7S,7aR,7bR)-1,1,7-trimethyl-4-methylidene-1a,2,3,4a,5,6,7a,7b-octahydrocyclopropa[h]azulen-7-yl]-3-methylbutyl]-2,4,6-trihydroxybenzene-1,3-dicarbaldehyde](/img/structure/B14098001.png)
![2-((2-chlorobenzyl)thio)-5-(4-isopropylphenyl)-7,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,5H)-dione](/img/structure/B14098005.png)
![(2S)-4-hydroxy-2-(2-hydroxypropan-2-yl)-7-methyl-2,3-dihydrofuro[3,2-g]chromen-5-one](/img/structure/B14098008.png)
![2-(3-Ethoxypropyl)-1-(3,4,5-trimethoxyphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14098014.png)
![6,7-Dimethoxy-4-{[2-(pyrrolidin-1-yl)ethyl]amino}-1,2-dihydroquinazoline-2-thione](/img/structure/B14098023.png)

![1-[3-Methoxy-4-(prop-2-en-1-yloxy)phenyl]-7-methyl-2-(pyridin-3-ylmethyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14098031.png)
![3-methyl-7-(3-methylbutyl)-8-[(2E)-2-(2-oxo-1,2-dihydro-3H-indol-3-ylidene)hydrazinyl]-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B14098038.png)
![2-(1,3-Benzothiazol-2-yl)-1-(4-fluorophenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14098040.png)

![N,3-bis(benzo[d][1,3]dioxol-5-ylmethyl)-4-oxo-2-thioxo-1,2,3,4-tetrahydroquinazoline-7-carboxamide](/img/structure/B14098051.png)
![8-{(2Z)-2-[1-(4-chlorophenyl)ethylidene]hydrazinyl}-3-methyl-7-(2-methylprop-2-en-1-yl)-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B14098057.png)
